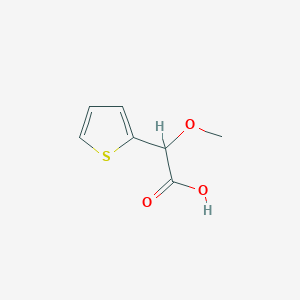
3-(Propylsulfanyl)propanoic acid
説明
3-(Propylsulfanyl)propanoic acid is a chemical compound with the CAS Number: 5402-63-1 . It has a molecular weight of 148.23 . The IUPAC name for this compound is 3-(propylsulfanyl)propanoic acid . The physical form of this compound is liquid .
Molecular Structure Analysis
The InChI code for 3-(Propylsulfanyl)propanoic acid is 1S/C6H12O2S/c1-2-4-9-5-3-6(7)8/h2-5H2,1H3,(H,7,8) . This indicates that the compound has a three-carbon structure formed by a carboxyl group (-COOH) attached .Physical And Chemical Properties Analysis
3-(Propylsulfanyl)propanoic acid is a liquid at room temperature . It has a molecular weight of 148.23 .科学的研究の応用
Catalysis and Esterification Processes
3-(Propylsulfanyl)propanoic acid derivatives, such as propylsulfonic acid functionalized silicas, have been employed as catalysts in esterification processes. For instance, these catalysts have shown enhanced turnover frequencies in the esterification of fatty acids with methanol under mild conditions, highlighting their efficiency in catalysis and potential for biofuel production C. Pirez et al., 2012.
Organic Synthesis Enhancements
In organic chemistry, derivatives of 3-(Propylsulfanyl)propanoic acid have been utilized as recyclable catalysts for condensation reactions and synthesis of pyrazole derivatives, showcasing their reusability and efficiency in facilitating chemical reactions S. Tayebi et al., 2011.
Material Science and Polymer Chemistry
The compound's derivatives have also found applications in the development of novel materials, such as in the synthesis of polybenzoxazines, where they act as renewable building blocks for enhancing the reactivity of molecules towards benzoxazine ring formation. This approach paves the way for the production of materials with thermal and thermo-mechanical properties suitable for a wide range of applications, demonstrating the compound's role in advancing green chemistry Acerina Trejo-Machin et al., 2017.
Solid Phase Peptide Synthesis
Furthermore, 3-(4-Hydroxymethylphenylsulfanyl)propanoic acid (HMPPA), a related compound, has been introduced as a new safety catch linker in solid-phase peptide synthesis, offering cost efficiency and stability towards strong acid treatment. This innovation facilitates the efficient synthesis of peptides, highlighting the compound's significance in biochemical applications Mikael Erlandsson et al., 2006.
Safety and Hazards
The safety information for 3-(Propylsulfanyl)propanoic acid indicates that it has several hazard statements including H302, H315, H318, and H335 . These statements suggest that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye damage, and may cause respiratory irritation .
特性
IUPAC Name |
3-propylsulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2S/c1-2-4-9-5-3-6(7)8/h2-5H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKDXOBEABPTGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50278616 | |
| Record name | 3-(propylsulfanyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50278616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5402-63-1 | |
| Record name | 3-(Propylthio)propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5402-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 8522 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005402631 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC8522 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8522 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(propylsulfanyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50278616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(2,3,5-Trimethylphenoxy)butyl]piperidine](/img/structure/B1656664.png)

![N-(3,5-dichlorophenyl)-2-[(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B1656667.png)
![1-[3-(2-Chlorophenoxy)propyl]pyrrolidine](/img/structure/B1656668.png)


![5-(Phenylmethylene)-3-[(phenylsulfonyl)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B1656672.png)

![N-[3-(cyclohexylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B1656675.png)
![9-Oxa-1-azaspiro[5.5]undecane](/img/structure/B1656681.png)



